molecular formula C18H26O3 B14653810 4-tert-Butylcyclohexyl 4-methoxybenzoate CAS No. 51134-81-7

4-tert-Butylcyclohexyl 4-methoxybenzoate

Cat. No.: B14653810
CAS No.: 51134-81-7
M. Wt: 290.4 g/mol
InChI Key: LAKGJPQKGCXGMH-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl 4-methoxybenzoate is an organic compound known for its unique structural properties and applications. It is a derivative of cyclohexane and benzoic acid, characterized by the presence of a tert-butyl group on the cyclohexane ring and a methoxy group on the benzoate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl 4-methoxybenzoate typically involves the esterification of 4-tert-butylcyclohexanol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylbenzoic acid.

    Reduction: Formation of 4-tert-butylcyclohexanol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-tert-Butylcyclohexyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylphenyl 4-methoxybenzoate

Uniqueness

4-tert-Butylcyclohexyl 4-methoxybenzoate is unique due to its specific structural features, such as the combination of a tert-butyl group on the cyclohexane ring and a methoxy group on the benzoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

51134-81-7

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-methoxybenzoate

InChI

InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3

InChI Key

LAKGJPQKGCXGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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